molecular formula C17H16N2OS2 B2474844 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1396882-46-4

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2474844
CAS No.: 1396882-46-4
M. Wt: 328.45
InChI Key: NZSASVBQKNVXHQ-UHFFFAOYSA-N
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Description

“N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” is a synthetic organic compound that features a pyridine ring, a thiophene ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound can be functionalized at the 3-position with a suitable leaving group.

    Formation of the Thiophene Derivative: Similarly, a thiophene derivative can be functionalized at the 2-position.

    Coupling Reaction: The pyridine and thiophene derivatives can be coupled using a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized derivatives, reduced amines, or substituted pyridine/thiophene compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: Its electronic properties might make it useful in organic electronics or photovoltaics.

Biology and Medicine

    Drug Development:

    Biological Probes: Could be used as a probe in biochemical assays.

Industry

    Polymer Science: May be used in the synthesis of conductive polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, involving charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
  • N-(pyridin-3-ylmethyl)-N-(2-(furan-2-yl)ethyl)thiophene-3-carboxamide

Uniqueness

The unique combination of pyridine and thiophene rings with a carboxamide group may confer distinct electronic and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(15-6-10-21-13-15)19(8-5-16-4-2-9-22-16)12-14-3-1-7-18-11-14/h1-4,6-7,9-11,13H,5,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSASVBQKNVXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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